molecular formula C10H17Br B13185495 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

Cat. No.: B13185495
M. Wt: 217.15 g/mol
InChI Key: REMNUCRFUJCGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[310]hexane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by palladium or other transition metals to ensure high efficiency and selectivity . The use of photoredox catalysts and blue LED irradiation is also employed to achieve the desired product in high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of a propyl group, which differentiates it from other similar bicyclic compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3

InChI Key

REMNUCRFUJCGDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CC2C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.